molecular formula C6H6N4O2 B7783335 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one CAS No. 68278-52-4

7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one

Cat. No.: B7783335
CAS No.: 68278-52-4
M. Wt: 166.14 g/mol
InChI Key: QBABPLHQURZLIX-UHFFFAOYSA-N
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Description

7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one is a heterocyclic compound that features a unique fusion of oxadiazole and diazepine rings

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies . It is synthesized from a reaction involving 8-aroyl-3,4-dihydro-1h-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan . This suggests that it may interact with its targets through the formation of specific chemical bonds, leading to changes in the target’s function.

Pharmacokinetics

It is known to be soluble in dmso, dmf, and other organic solvents, poorly soluble in alkanes, and insoluble in water . This suggests that its bioavailability may be influenced by these solubility properties.

Action Environment

The compound is known to be a colorless high-melting crystalline solid . Its stability and efficacy could potentially be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. Specific studies investigating the influence of environmental factors on the action of this compound are currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one typically involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan in anhydrous ethyl acetate under reflux conditions . The reaction proceeds for 40-60 minutes until the bright red color of the starting material disappears, yielding the desired product as a high-melting crystalline solid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound’s unique structure makes it a candidate for materials science applications, such as in the development of novel polymers and electronic materials.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their additional fused rings and substituents.

    Diazepine derivatives: Compounds with the diazepine ring but different fused heterocycles or substituents.

Uniqueness

7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one is unique due to its specific fusion of oxadiazole and diazepine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-methyl-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-3-2-4(11)8-6-5(7-3)9-12-10-6/h2H,1H3,(H,7,9)(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBABPLHQURZLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2C(=N1)NON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189246
Record name 7-Methyl-1H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68278-52-4
Record name 7-Methyl-1H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68278-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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